molecular formula C19H15NO B14251669 (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine CAS No. 266337-12-6

(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine

Cat. No.: B14251669
CAS No.: 266337-12-6
M. Wt: 273.3 g/mol
InChI Key: BWVWVZIFLLHNNG-UHFFFAOYSA-N
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Description

(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a phenoxyphenyl group and a phenylmethanimine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine typically involves the condensation reaction between 3-phenoxybenzaldehyde and aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenoxy and phenyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-Phenoxyphenyl)-N-phenylmethanamine
  • (E)-1-(3-Phenoxyphenyl)-N-phenylmethanone
  • (E)-1-(3-Phenoxyphenyl)-N-phenylmethanol

Uniqueness

(E)-1-(3-Phenoxyphenyl)-N-phenylmethanimine is unique due to its imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both phenoxy and phenyl groups enhances its versatility in various applications .

Properties

CAS No.

266337-12-6

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

1-(3-phenoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C19H15NO/c1-3-9-17(10-4-1)20-15-16-8-7-13-19(14-16)21-18-11-5-2-6-12-18/h1-15H

InChI Key

BWVWVZIFLLHNNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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